molecular formula C19H19NO3S B2709612 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 2097911-81-2

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Cat. No. B2709612
CAS RN: 2097911-81-2
M. Wt: 341.43
InChI Key: ZWDTVKFILFJGRP-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a chemical compound that is commonly referred to as FTA-1. It is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. In

Scientific Research Applications

Heteroaromatic Synthesis

The synthesis and application of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide in scientific research primarily involve its use in heteroaromatic synthesis processes. Notably, the decarboxylative Claisen rearrangement reactions have been leveraged to produce 2,3-disubstituted heteroaromatic products, showcasing the compound's utility in generating structurally diverse heterocycles. This process underscores its importance in the preparation of compounds with potential pharmacological activities (Craig et al., 2005).

Organic Photovoltaics

Research into the use of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide derivatives for dye-sensitized solar cells has revealed the significant impact of conjugated linkers on device performance. Specifically, derivatives with furan as a conjugated linker demonstrated improved solar energy-to-electricity conversion efficiency, indicating the compound's potential in enhancing the performance of organic photovoltaic devices (Kim et al., 2011).

Synthetic Methodologies

The compound has been instrumental in developing synthetic methodologies, such as the one-pot three-component synthesis. This approach, facilitated by DBU as a catalyst, highlights the compound's role in streamlining the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives. Such methodologies offer advantages like good yields, environmental friendliness, and short reaction times, making them valuable for producing various acetamide derivatives with potential applications in medicinal chemistry (Raju et al., 2022).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-16-5-2-4-14(10-16)11-19(21)20-12-17(15-7-9-24-13-15)18-6-3-8-23-18/h2-10,13,17H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDTVKFILFJGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide

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